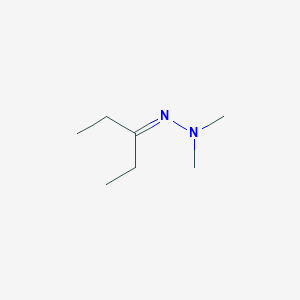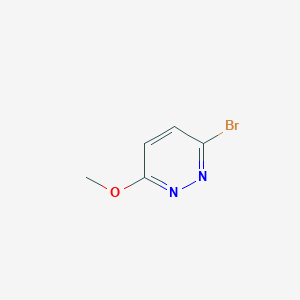
2-Isobutyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-1,3-benzothiazole (IBBT) is a chemical compound that belongs to the class of benzothiazoles. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-1,3-benzothiazole is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected by fluorescence spectroscopy. 2-Isobutyl-1,3-benzothiazole has also been shown to inhibit the corrosion of metals by forming a protective layer on the surface of the metal.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Isobutyl-1,3-benzothiazole are not well understood. However, it has been shown to have antioxidant properties and may have potential as a neuroprotective agent. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Isobutyl-1,3-benzothiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation of using 2-Isobutyl-1,3-benzothiazole is its potential toxicity. It is important to handle 2-Isobutyl-1,3-benzothiazole with care and take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for the study of 2-Isobutyl-1,3-benzothiazole. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-Isobutyl-1,3-benzothiazole and its potential therapeutic applications. Additionally, 2-Isobutyl-1,3-benzothiazole could be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. Finally, the corrosion inhibition properties of 2-Isobutyl-1,3-benzothiazole could be further explored for potential applications in the field of materials science.
Métodos De Síntesis
The synthesis of 2-Isobutyl-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercaptobenzothiazole with isobutyl bromide in the presence of a base. This method yields 2-Isobutyl-1,3-benzothiazole with a high yield and purity. Other methods include the reaction of 2-chlorobenzothiazole with isobutylamine and the reaction of 2-aminobenzothiazole with isobutyryl chloride.
Aplicaciones Científicas De Investigación
2-Isobutyl-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a corrosion inhibitor for metals and alloys. In addition, 2-Isobutyl-1,3-benzothiazole has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
17229-77-5 |
|---|---|
Nombre del producto |
2-Isobutyl-1,3-benzothiazole |
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
Clave InChI |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)










